methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate hydrochloride
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Overview
Description
Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate hydrochloride is an organic compound with the molecular formula C11H16ClNO4 It is a hydrochloride salt form of methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate, which is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a condensation reaction with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or the aromatic ring.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various enzymes and receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride: Similar structure but with only one methoxy group.
Methyl 2-amino-2-(3,4-dihydroxyphenyl)acetate hydrochloride: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate hydrochloride is unique due to the presence of two methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
CAS No. |
390815-42-6 |
---|---|
Molecular Formula |
C11H16ClNO4 |
Molecular Weight |
261.7 |
Purity |
95 |
Origin of Product |
United States |
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